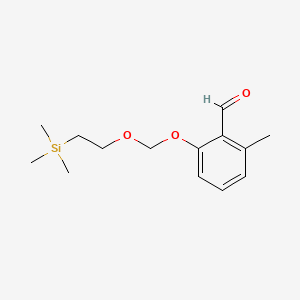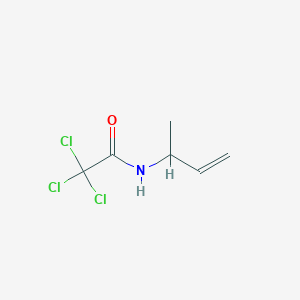![molecular formula C17H24N2O3 B13912612 tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate: is a chemical compound with the molecular formula C17H24N2O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate involves several steps. One common method includes the reaction of a benzofuran derivative with a piperidine derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the spiro compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
- 2-Methyl-2-propanyl (3S)-3-(4-aminophenyl)-1-piperidinecarboxylate
- (3S)-3-(4-aminophenyl)piperidine-1-carboxylic acid tert-butyl ester
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate lies in its spiro structure, which imparts specific steric and electronic characteristics that can influence its behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1 |
Clave InChI |
PPPQGEJKMPGMLM-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C2=CC=CC=C2OC13CCNCC3 |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


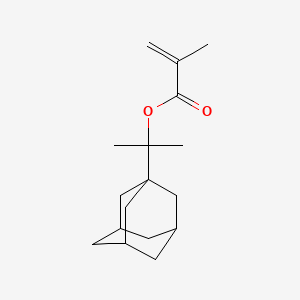
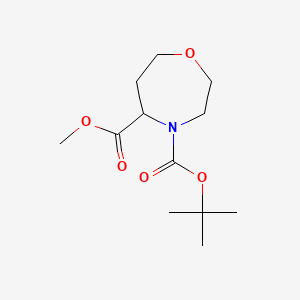
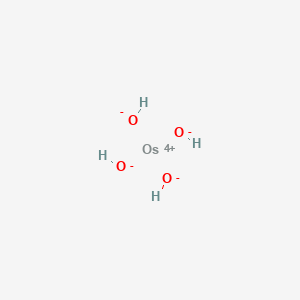
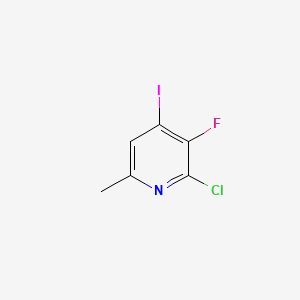
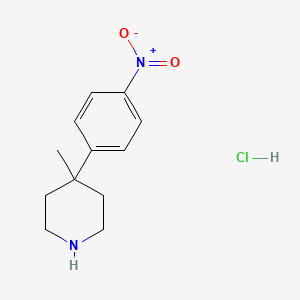
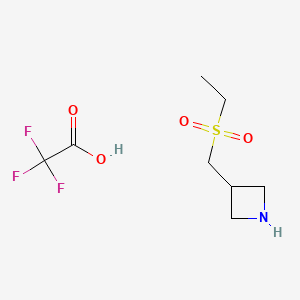

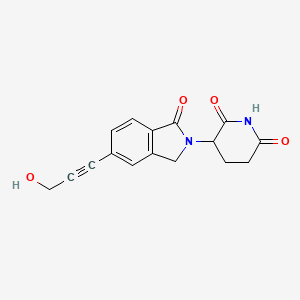
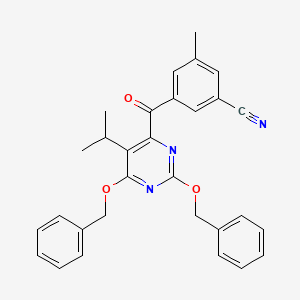
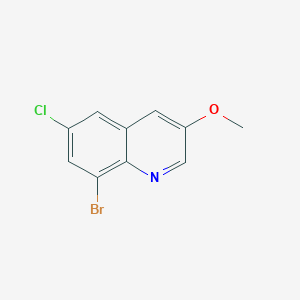
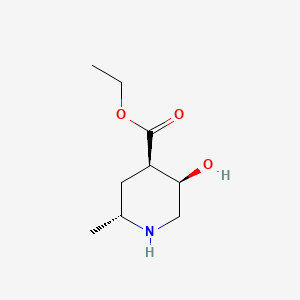
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
